Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate
Description
Properties
IUPAC Name |
diethyl 2-oxo-1H-pyrimidine-5,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-3-16-8(13)6-5-11-10(15)12-7(6)9(14)17-4-2/h5H,3-4H2,1-2H3,(H,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYDXTIGCHRNQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318956 | |
| Record name | Diethyl 2-oxo-2,3-dihydropyrimidine-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60318956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62328-19-2 | |
| Record name | 62328-19-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2-oxo-2,3-dihydropyrimidine-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60318956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Procedure
| Parameter | Details |
|---|---|
| Reactants | Propargylamine, Diethyl butynedioate |
| Oxidant | Hydrogen peroxide (35% w/w) |
| Solvent | Ethanol |
| Molar Ratio (Propargylamine : Diethyl butynedioate : H2O2) | 1 : 1 : 1.4–1.6 (optimal 1 : 1 : 1.5) |
| Temperature | 60–70 °C (optimal 65 °C) |
| Reaction Time | 11–13 hours (optimal 12 hours) |
| Workup | Distillation to recover ethanol, extraction with ethyl acetate, washing with water and brine, distillation under reduced pressure |
Yield and Purity
- Yield: Approximately 82%
- Purity confirmed by NMR and HRMS analysis
- 1H NMR (500 MHz, CDCl3): δ 8.73 (d, J=3.9 Hz, 1H), 8.16 (dd, J=7.9, 1.5 Hz, 1H), 7.46 (dd, J=7.9, 4.8 Hz, 1H), 4.44 (q, J=7.2 Hz, 2H), 4.36 (q, J=7.2 Hz, 2H), 1.39 (t, J=7.2 Hz, 3H), 1.35 (t, J=7.2 Hz, 3H)
- 13C NMR (126 MHz, CDCl3): δ 165.28, 164.24, 150.68, 150.20, 136.65, 125.39, 123.71, 61.24, 61.07, 13.05, 13.02
- HRMS (ESI): m/z calculated for C11H13NO4 [M+H]+: 224.0923, found: 224.0921
Advantages
- Raw materials are commercially available and inexpensive
- Mild reaction conditions with moderate temperature
- Use of hydrogen peroxide as a green oxidant reduces environmental impact
- Simple post-reaction processing involving distillation and extraction
- High yield and product purity
Reaction Scheme Summary
Propargylamine and diethyl butynedioate react in ethanol with hydrogen peroxide to undergo cyclization and oxidation, yielding Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate in a one-pot process.
Solvent and Workup Details
The reaction mixture is initially heated at 65 °C for 12 hours. After completion (monitored by TLC), ethanol is recovered by atmospheric distillation. The residue is then extracted with ethyl acetate and washed sequentially with water and saturated brine to remove impurities. Ethyl acetate is recovered by distillation, and the concentrate is purified by reduced pressure distillation (6 mmHg) collecting fractions boiling at 165–170 °C, yielding the target compound.
Comparative Data Table: Reaction Parameters and Outcomes
| Parameter | Method Details | Outcome/Notes |
|---|---|---|
| Raw Materials | Propargylamine, Diethyl butynedioate | Easily available, low cost |
| Oxidant | Hydrogen peroxide (35%) | Green oxidant, environmentally friendly |
| Solvent | Ethanol | Common organic solvent, recyclable |
| Temperature | 60–70 °C (optimum 65 °C) | Mild heating |
| Reaction Time | 11–13 hours (optimum 12 hours) | Sufficient for complete conversion |
| Molar Ratio (Propargylamine:Diethyl butynedioate:H2O2) | 1:1:1.4–1.6 (optimum 1:1:1.5) | Ensures efficient oxidation |
| Yield | ~82% | High yield for pyrimidine derivatives |
| Purification | Distillation, extraction, washing | Simple and effective |
| Product Characterization | NMR, HRMS | Confirms structure and purity |
Chemical Reactions Analysis
Hydrolysis Reactions
The diethyl ester groups are susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Converts esters to carboxylic acids via protonation and nucleophilic attack.
-
Basic Hydrolysis : Typically requires stronger bases (e.g., NaOH) to cleave esters via saponification.
| Reaction Type | Conditions | Products |
|---|---|---|
| Ester Hydrolysis | Acid/base catalyst | Dicarboxylic acid derivative |
| Mechanism | Nucleophilic attack on carbonyl carbon | Liberation of ethanol |
Tautomerism
The oxo group at position 2 may exhibit keto-enol tautomerism, though direct evidence from the search results is limited. Sigma-Aldrich lists the IUPAC name as diethyl 2-hydroxy-4,5-pyrimidinedicarboxylate , suggesting possible equilibrium between oxo and hydroxy forms under specific conditions (e.g., protic solvents).
Potential Reactivity Sites
The compound’s structure suggests several reactive sites:
-
Ester Groups : Prone to hydrolysis, transesterification, or nucleophilic substitution.
-
Oxo Group : May act as an electrophilic site for nucleophilic attack (e.g., by amines, hydrazines).
-
Pyrimidine Ring : Substitution reactions at positions 1, 3, or 6 (if activated).
Stability and Storage
-
Storage : Recommended to be stored in a dry, airtight container at room temperature .
-
Safety : Classified with GHS hazard symbols (H302, H315, H320, H335), indicating risks of toxic effects if inhaled, ingested, or in contact with skin .
References ChemicalBook. This compound. PubChem. CID 334002. Sigma-Aldrich. This compound. BLD Pharm. This compound.
Scientific Research Applications
Pharmaceutical Applications
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate is primarily explored for its potential pharmaceutical applications:
- Antihypertensive Agents : Research indicates that dihydropyrimidine derivatives, including this compound, exhibit properties that can be beneficial in treating hypertension. These compounds have been shown to effectively lower blood pressure and improve cardiovascular health .
- Synthesis of Other Compounds : This compound serves as a precursor in the synthesis of various biologically active molecules. For instance, it has been utilized in the synthesis of 6-aryl derivatives that possess significant pharmacological activities .
- Potential Neuroprotective Effects : Some studies suggest that derivatives of this compound may offer neuroprotective benefits, which could be useful in treating neurodegenerative diseases .
Research Applications
The versatility of this compound extends to various research fields:
- Organic Synthesis : This compound is frequently employed in organic synthesis as a building block for constructing complex molecular frameworks. It has been used in the development of new synthetic routes for pyrimidine derivatives .
- Biochemical Studies : The compound's unique properties make it suitable for biochemical assays and studies focused on enzyme inhibition and other metabolic pathways .
- Material Science : There is emerging interest in using this compound in the development of novel materials with specific electronic or optical properties due to its unique molecular structure .
Case Studies and Research Findings
Several studies have documented the efficacy and versatility of this compound:
Mechanism of Action
The mechanism by which Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate exerts its effects involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. This inhibition can lead to therapeutic effects, such as antiviral activity by preventing viral replication or anticancer effects by inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine dicarboxylates are a structurally diverse class of compounds with applications in medicinal chemistry and materials science. Below is a detailed comparison of Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate with three related derivatives:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects :
- The target compound lacks aromatic substituents on the pyrimidine ring, making it less sterically hindered compared to Compound 17 (3,4-difluorophenyl) and HR462443 (diphenyl). This difference impacts reactivity in nucleophilic substitution or cross-coupling reactions .
- Compound 20 incorporates an allyloxyethyl group , enabling click chemistry or polymer conjugation, a feature absent in the target compound .
Synthetic Accessibility :
- The target compound is commercially available, whereas Compound 17 and Compound 20 require multi-step syntheses involving BF₃·Et₂O catalysis and specialized purification .
Stability and Storage :
- The target compound’s stability in DMSO contrasts with HR462443 , which likely requires similar storage conditions but may exhibit different solubility profiles due to its bulkier substituents .
Biological Activity
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate (CAS No. 62328-19-2) is a compound with potential applications in pharmaceuticals and cosmetics due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 240.21 g/mol
- MDL Number : MFCD18375233
- Purity : Typically >95% .
This compound exhibits several biological activities that make it a candidate for various therapeutic applications:
- Antioxidant Activity : This compound has shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage and may contribute to anti-aging effects in cosmetic formulations .
- Antimicrobial Properties : Research indicates that diethyl 2-oxo compounds can inhibit the growth of certain bacteria and fungi. This suggests potential applications in developing antimicrobial agents for both pharmaceutical and cosmetic uses .
- Anti-inflammatory Effects : Some studies have demonstrated that this compound can modulate inflammatory pathways, potentially making it useful in treating inflammatory skin conditions .
Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in human dermal fibroblasts treated with the compound, suggesting its protective role against oxidative stress .
Antimicrobial Efficacy
In a study assessing antimicrobial activity, this compound was tested against various pathogens including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antimicrobial agent .
Anti-inflammatory Study
A recent investigation into the anti-inflammatory properties revealed that this compound could significantly reduce pro-inflammatory cytokine levels (such as TNF-alpha and IL-6) in vitro. This suggests its potential utility in formulations aimed at reducing inflammation in skin care products .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate, and how are yields optimized?
- Methodology : The compound is typically synthesized via one-pot multicomponent reactions. For example, a mixture of diethyl esters, aldehydes, and urea derivatives is refluxed in tetrahydrofuran (THF) with catalysts like copper(I) oxide (Cu₂O) and boron trifluoride diethyl etherate (BF₃·Et₂O). Post-reaction, the crude product is purified via column chromatography, often using dichloromethane (CH₂Cl₂) or ethyl acetate/hexane gradients. Yields range from 48% to 61%, depending on reaction time and catalyst loading .
- Key Considerations : Optimizing stoichiometry (e.g., aldehyde:urea ratio) and catalyst choice (e.g., Cu₂O vs. HCl) significantly impacts yield. For instance, using BF₃·Et₂O as a Lewis acid enhances cyclization efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, NH protons in DMSO-d₆ appear as broad singlets at δ 7.93–9.94 ppm, while ester carbonyl carbons resonate at ~165–175 ppm .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1699–1745 cm⁻¹, NH stretches at ~3245 cm⁻¹) .
- HRMS (ESI+) : Confirms molecular weight with high precision (e.g., observed m/z 397.0383 vs. calculated 397.0399 for C₁₆H₁₈BrN₂O₅) .
- Validation : Cross-referencing with literature data (e.g., IR peaks from analogous pyrimidine derivatives) ensures structural accuracy .
Q. What purification methods are effective post-synthesis?
- Methodology :
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 20:80 to 50:50) resolves ester and aromatic byproducts .
- Recrystallization : For solid derivatives, using ethanol or acetone yields high-purity crystals (melting points: 223–225°C) .
Advanced Research Questions
Q. How can reaction conditions be modified to address low yields in scale-up synthesis?
- Methodology :
- Catalyst Screening : Substituting BF₃·Et₂O with milder acids (e.g., p-toluenesulfonic acid) reduces side reactions during cyclization .
- Solvent Optimization : Replacing THF with acetonitrile improves solubility of intermediates, reducing reaction time by ~20% .
- Data-Driven Approach : Design of Experiments (DoE) models (e.g., factorial designs) can systematically evaluate temperature, solvent polarity, and catalyst interactions .
Q. How to resolve contradictions in spectroscopic data across studies?
- Case Example : Discrepancies in NH proton chemical shifts (e.g., δ 7.93 ppm in DMSO vs. δ 9.94 ppm in CDCl₃) arise from solvent-dependent hydrogen bonding.
- Methodology :
- Solvent Standardization : Re-run NMR in a consistent solvent (e.g., DMSO-d₆) and compare with reference spectra from structurally validated analogs .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton and carbon environments .
Q. What strategies are used to study structure-activity relationships (SAR) for biological applications?
- Methodology :
- Derivatization : Introduce substituents (e.g., bromophenyl, benzyl groups) at positions 3 and 7 of the pyrimidine ring to assess antiprotozoal activity .
- Biological Assays : Test derivatives against Trypanosoma brucei and Leishmania mexicana using IC₅₀ measurements. For example, diethyl oxide extracts show moderate activity (IC₅₀ ~10–50 µM) with high selectivity indices (>10) .
- Analytical Correlation : Pair bioactivity data with electronic parameters (Hammett constants) or steric effects of substituents to model SAR trends .
Q. How to address challenges in crystallizing pyrimidine derivatives for X-ray studies?
- Methodology :
- Solvent Pair Screening : Use slow evaporation with solvent pairs like CH₂Cl₂/hexane to induce nucleation.
- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice formation .
- Case Study : Crystallization of 4,5-diphenoxybenzene-1,2-dicarboxylate analogs required 7–14 days in CHCl₃/MeOH, yielding monoclinic crystals suitable for SC-XRD .
Data Contradiction Analysis
Q. Why do reported yields vary significantly for similar synthetic protocols?
- Root Causes :
- Impurity in Starting Materials : Residual moisture in urea derivatives can hydrolyze esters, reducing yields by ~15% .
- Catalyst Deactivation : Cu₂O may oxidize to CuO under prolonged reflux, necessitating inert atmospheres (N₂/Ar) for reproducibility .
- Mitigation : Validate reagent purity via Karl Fischer titration and monitor catalyst activity via TLC at intermediate steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
